molecular formula C28H32O6 B170427 Garciniaxanthone E CAS No. 173294-74-1

Garciniaxanthone E

Cat. No. B170427
CAS RN: 173294-74-1
M. Wt: 464.5 g/mol
InChI Key: BRKFTRQHPIQVNO-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Garciniaxanthone E has a molecular weight of 464.55 and its formula is C28H32O6 . The molecule contains a total of 68 bonds. There are 36 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 4 aromatic hydroxyls, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

Garciniaxanthone E has a molecular weight of 464.55 and its formula is C28H32O6 . Further physical and chemical properties such as melting point, boiling point, lower and upper explosion limit, flammability limit, partition coefficient n-octanol/water, and density are not available in the current resources .

Scientific Research Applications

Garciniaxanthone E: A Multifaceted Compound

Garciniaxanthone E, a compound isolated from the fruit of Garcinia mangostana, has shown a range of promising applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.

Cytotoxic Potential: Garciniaxanthone E has demonstrated moderate cytotoxic potential against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The compound’s ability to inhibit the growth of these cells suggests its potential use as a therapeutic agent in cancer treatment .

Alpha-Amylase Inhibition: The compound has also shown alpha-amylase inhibitory activity, which could be beneficial in managing postprandial hyperglycemia—a condition characterized by elevated blood sugar levels following a meal. This suggests Garciniaxanthone E’s potential role in the development of functional foods or supplements for diabetes management .

Antioxidant Activity: Xanthone derivatives, including Garciniaxanthone E, are known for their antioxidant properties. These compounds can neutralize free radicals, potentially reducing oxidative stress and preventing related diseases .

Anti-inflammatory Effects: The anti-inflammatory effects of Garciniaxanthone E are another area of interest. By modulating inflammatory pathways, this compound could contribute to the treatment of chronic inflammatory conditions .

Apoptosis Induction in Cancer Cells: Research has indicated that Garciniaxanthone E can induce apoptosis, or programmed cell death, in cancer cells. This mechanism is crucial for eliminating cancerous cells and preventing tumor growth .

Anti-Cancer Mechanism Elucidation: While the anti-cancer mechanisms of Garciniaxanthone E are not fully understood, ongoing research aims to elucidate how this compound interacts with cellular pathways to exert its effects. Understanding these mechanisms could lead to the development of new cancer therapies .

Mechanism of Action

Target of Action

Garciniaxanthone E, a xanthone compound, has been found to significantly enhance cellular nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells . It is also predicted to bind and inhibit pro-inflammatory proteins that trigger cytokine storms, such as NFKB1 and PTGS2 .

Mode of Action

The interaction of Garciniaxanthone E with its targets leads to a variety of changes. For instance, it enhances the NGF-mediated neurite outgrowth in PC12D cells . This suggests that Garciniaxanthone E may play a role in promoting nerve growth and development.

Biochemical Pathways

Garciniaxanthone E is involved in the mitochondrial pathway of apoptosis . It can induce apoptosis in HepG2 cells and enhance the expression of cleaved caspase-8, caspase-9, and caspase-3 . It can also increase the Bax level and concurrently reduce the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells . Moreover, it can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .

Pharmacokinetics

The related xanthone compounds have been reported to possess several biological activities, such as antibacterial activity, antimalarial activity, cytotoxicity, and inhibition of cyclooxygenase and prostaglandin e2 .

Result of Action

The molecular and cellular effects of Garciniaxanthone E’s action include the induction of apoptosis in HepG2 cells, enhancement of the expression of cleaved caspase-8, caspase-9, and caspase-3, increase in the Bax level, reduction in the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells, and inhibition of cell migration of HepG2 cells .

properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFTRQHPIQVNO-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Garciniaxanthone E's activity in neuronal cells?

A1: Garciniaxanthone E has demonstrated the ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. [] This finding suggests that Garciniaxanthone E might possess neurotrophic properties, potentially contributing to neuronal survival, growth, and differentiation. This characteristic makes it a compound of interest for further research in the context of neurodegenerative diseases.

Q2: How does the structure of Garciniaxanthone E compare to other prenylated xanthones isolated from Garcinia xanthochymus, and how does this relate to their bioactivity?

A2: Garciniaxanthone E, a prenylated xanthone, was found alongside another structurally similar compound, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, in the wood of Garcinia xanthochymus. [] Both compounds share a xanthone core structure but differ in the number and position of prenyl substituents. Interestingly, both compounds exhibited neurotrophic activity in PC12D cells, albeit at different concentrations. [] This observation hints at a possible structure-activity relationship, where the prenyl groups might play a role in their bioactivity. Further studies investigating the impact of different prenylation patterns on neurotrophic activity could provide valuable insights.

Q3: What other bioactive compounds have been identified in Garcinia xanthochymus, and what are their potential applications?

A3: Besides Garciniaxanthone E, several other bioactive compounds have been identified in different parts of the Garcinia xanthochymus plant. For instance, the twig bark yielded three new hydroxylated xanthones with prenyl or geranyl substituents, along with other known xanthones and 6-prenylapigenin. [] These compounds demonstrated moderate cytotoxicities against specific cancer cell lines. Additionally, research on the fruits, leaves, and stem bark revealed a diverse array of compounds, including hydroxycitric acid derivatives, biflavonoids, xanthones, and polyisoprenylated benzophenones. [] Some of these compounds, like fukugiside, have shown antiproliferative effects and induced cell cycle arrest and apoptosis in cancer cells. [] These findings highlight the rich chemical diversity and potential therapeutic applications of compounds derived from Garcinia xanthochymus.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.